PF-3758309 dihydrochloride

PAK4 inhibition Kinase inhibitor potency Target engagement

PF-3758309 dihydrochloride (also known as PF-03758309 dihydrochloride) is the dihydrochloride salt of a pyrrolopyrazole-based, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). Developed through high-throughput screening of over 1.3 million compounds and subsequent structure-based design at Pfizer, the compound binds PAK4 with an equilibrium dissociation constant (Kd) of 2.7 nM and a biochemical Ki of 18.7 nM.

Molecular Formula C25H32Cl2N8OS
Molecular Weight 563.5 g/mol
Cat. No. B15602630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3758309 dihydrochloride
Molecular FormulaC25H32Cl2N8OS
Molecular Weight563.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1
InChIKeyBTVSNRMSUYBDRT-JQDLGSOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-3758309 Dihydrochloride: A Validated, Orally Bioavailable ATP-Competitive PAK4 Inhibitor for Oncology Research


PF-3758309 dihydrochloride (also known as PF-03758309 dihydrochloride) is the dihydrochloride salt of a pyrrolopyrazole-based, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). Developed through high-throughput screening of over 1.3 million compounds and subsequent structure-based design at Pfizer, the compound binds PAK4 with an equilibrium dissociation constant (Kd) of 2.7 nM and a biochemical Ki of 18.7 nM [1]. It inhibits phosphorylation of the PAK4 substrate GEF-H1 in cells with an IC50 of 1.3 nM and blocks anchorage-independent growth across a panel of tumor cell lines with an average IC50 of 4.7 nM [1]. The dihydrochloride salt form confers aqueous solubility to 100 mM, a critical advantage over the water-insoluble free base for reproducible in vitro and in vivo dosing . The compound is orally bioavailable, has demonstrated tumor growth inhibition in multiple human xenograft models, and is the only PAK4 inhibitor class to have completed human Phase 1 clinical evaluation (NCT00932126), providing a pharmacokinetic dataset unavailable for any comparator PAK4 tool compound [1][2].

Why PF-3758309 Dihydrochloride Cannot Be Replaced by Another PAK4 Inhibitor Without Revalidating Your Model


PAK4 inhibitors are not a homogeneous class. PF-3758309 dihydrochloride differs from its closest alternatives in at least four therapeutically and experimentally consequential dimensions: (i) inhibitory mechanism (ATP-competitive vs. allosteric, as with KPT-9274); (ii) PAK isoform selectivity profile (pan-PAK with a defined selectivity window for PAK1/4/5/6 over PAK2/3 vs. group-II-selective agents such as GNE-2861 vs. group-I-selective agents such as FRAX486); (iii) salt-form-dependent aqueous solubility (100 mM in water for the dihydrochloride vs. <1 mg/mL for the free base); and (iv) the depth of in vivo validation, including clinical pharmacokinetic data from a completed Phase 1 trial [1][2][3]. Swapping PF-3758309 dihydrochloride for a free-base formulation, an allosteric dual PAK4/NAMPT modulator, or a group-selective PAK inhibitor will alter target engagement, off-target liability, and pharmacokinetic behavior in ways that compromise experimental reproducibility and make cross-study comparisons unreliable.

Quantitative Differentiation Evidence: PF-3758309 Dihydrochloride vs. Key PAK4 Inhibitor Comparators


PAK4 Binding Affinity and Cellular Target Engagement: PF-3758309 Dihydrochloride Is the Most Potent PAK4 Inhibitor Across Biochemical, Biophysical, and Cellular Assay Formats

PF-3758309 demonstrates PAK4 binding affinity and cellular target-engagement potency that exceeds all widely used PAK4 inhibitor comparators. In isothermal calorimetry, PF-3758309 binds PAK4 with Kd = 2.7 ± 0.3 nM; surface plasmon resonance yields Kd = 4.5 ± 0.07 nM [1]. The cellular pGEF-H1 phosphorylation assay, a direct measure of PAK4 catalytic activity in living cells, reports IC50 = 1.3 ± 0.5 nM [1]. In contrast, GNE-2861—a group-II-selective PAK inhibitor—exhibits PAK4 IC50 = 7.5 nM in biochemical assays, approximately 3-fold weaker than PF-3758309's cellular IC50, and lacks reported cellular target-engagement data at sub-nanomolar concentrations . KPT-9274, an allosteric PAK4 modulator, shows PAK4 IC50 ≈ 100–120 nM in cell-free assays, roughly 75–90-fold weaker than PF-3758309's cellular potency . FRAX486, a group-I-selective PAK inhibitor, shows PAK4 IC50 = 779 nM, making it >500-fold less potent on PAK4 .

PAK4 inhibition Kinase inhibitor potency Target engagement Cellular pharmacodynamics

Aqueous Solubility Differentiation: PF-3758309 Dihydrochloride Enables 100 mM Aqueous Dosing vs. Water-Insoluble Free Base

The dihydrochloride salt form of PF-3758309 is soluble to 100 mM in water, enabling preparation of aqueous dosing solutions without organic co-solvents . The free base form of PF-3758309 is insoluble in water (<1 mg/mL, equivalent to <2 mM) . This represents a >50-fold improvement in achievable aqueous concentration. GNE-2861 and KPT-9274 are also reported as having limited aqueous solubility, typically requiring DMSO or ethanol for stock preparation, with recommendations to keep final organic solvent concentrations below 0.1–1% in biological assays [1]. The aqueous solubility of the dihydrochloride salt is particularly critical for in vivo oral gavage and continuous infusion protocols where organic co-solvents may induce vehicle-related toxicity or alter pharmacokinetics.

Compound solubility Formulation In vivo dosing Salt form selection

PAK Isoform Selectivity Profile: PF-3758309 Is a Broad-Spectrum Group A/B PAK Inhibitor with a Quantified 10–14-Fold Window over PAK2/3

PF-3758309 exhibits a pan-PAK inhibition profile that is quantitatively distinct from group-selective alternatives. Biochemical Ki values are PAK1 = 13.7 ± 1.8 nM, PAK4 = 18.7 ± 6.6 nM, PAK5 = 18.1 ± 5.1 nM, PAK6 = 17.1 ± 5.3 nM, while PAK2 IC50 = 190 nM and PAK3 IC50 = 99 nM [1]. This yields a 10–14-fold selectivity window for PAK1/4/5/6 over PAK2. GNE-2861 is group-II-selective with PAK4 IC50 = 7.5, PAK5 = 36, PAK6 = 126 nM and no significant group I PAK inhibition (PAK1 IC50 = 5.42 μM) . FRAX486 is group-I-selective with PAK1 IC50 = 8.25, PAK2 = 39.5, PAK3 = 55.3 nM and PAK4 IC50 = 779 nM . KPT-9274 is an allosteric modulator that does not compete with ATP and has dual PAK4/NAMPT activity, representing an entirely different pharmacological mechanism [2]. Against the broader kinome, PF-3758309 inhibited 13 of 146 kinases tested with IC50 values between 1 and 60 nM [3].

Kinase selectivity PAK isoform profiling Off-target risk Chemical probe validation

In Vivo Oral Efficacy and Pharmacokinetic-Pharmacodynamic Relationship: Tumor Xenograft Growth Inhibition with Plasma EC50 of 0.4 nM

PF-3758309 is orally bioavailable and has demonstrated statistically significant tumor growth inhibition (TGI) in five human tumor xenograft models, including HCT116 colorectal carcinoma and A549 lung adenocarcinoma [1]. Twice-daily oral administration at 7.5–30 mg/kg BID for 9–18 days produced significant TGI across all models, with the plasma EC50 for tumor growth inhibition determined as 0.4 nM in the most sensitive model [1]. At 15 mg/kg BID, PF-3758309 inhibited [³H]-FLT uptake in HCT116 xenografts by 32.5% at day 6 and significantly increased activated caspase-3, confirming both antiproliferative and pro-apoptotic mechanisms in vivo [1]. By comparison, KPT-9274 has demonstrated in vivo antitumor activity in rhabdomyosarcoma patient-derived xenograft models, but lacks a reported plasma EC50 for target engagement, and its allosteric mechanism complicates direct PK/PD modeling [2]. GNE-2861 is primarily used as an in vitro tool compound with limited published in vivo efficacy data .

In vivo pharmacology Xenograft models Oral bioavailability PK/PD modeling

Direct Head-to-Head Comparison: PF-3758309 vs. KPT-9274 in Rhabdomyosarcoma Cell Motility, Invasion, and Apoptosis Assays

In a published study directly comparing PF-3758309 and KPT-9274 in rhabdomyosarcoma (RMS), both compounds were evaluated at 100 nM in RD and RH30 cell lines for effects on cell motility (Boyden chamber), cell cycle distribution, and apoptosis [1]. Both compounds reduced motility and invasion compared to untreated controls, with quantified fold-change data reported. In apoptosis assays (Annexin-V FITC / 7-AAD flow cytometry), PF-3758309 at 100 nM induced apoptosis in RD and RH30 cells, while KPT-9274 required 200 nM to achieve comparable apoptotic effects in some conditions [1]. Cell cycle analysis at 100 nM showed both compounds induced G0/G1 arrest, though PF-3758309 produced a more pronounced G2/M reduction in RH30 cells [1]. Western blot analysis confirmed that both inhibitors reduced phosphorylated and total PAK4 levels, as well as downstream β-catenin and AKT signaling, with PARP cleavage confirming apoptosis [1]. This head-to-head dataset is unique in the PAK4 inhibitor literature and provides the only direct, same-experiment quantitative comparison between an ATP-competitive inhibitor (PF-3758309) and an allosteric modulator (KPT-9274).

Rhabdomyosarcoma Cell motility Cell invasion Apoptosis Head-to-head comparator

Human Clinical Pharmacokinetic Validation: Terminal Half-Life of 12.4–17.8 Hours from Completed Phase 1 Trial

PF-3758309 (as PF-03758309) is the only PAK4 inhibitor for which human Phase 1 pharmacokinetic data have been published. In study NCT00932126, an open-label dose-escalation trial in patients with advanced solid tumors, PF-3758309 demonstrated a terminal elimination half-life of 12.4 to 17.8 hours following oral administration, with Cmax attained within approximately 5 hours post-dose [1]. Plasma concentrations declined in a multi-exponential manner across dose levels [1]. The trial was prematurely terminated due to undesirable PK characteristics and lack of an observed dose-response relationship, providing critical negative data that informs dosing regimen design [2]. No comparable human PK dataset exists for KPT-9274, GNE-2861, FRAX486, or any other PAK4 tool compound. For translational researchers designing preclinical-to-clinical bridging studies or PK/PD modeling exercises, this human dataset provides a unique benchmark unavailable from any other PAK4 inhibitor [1][2].

Clinical pharmacokinetics Phase 1 trial Human ADME Translational pharmacology

Optimal Application Scenarios for PF-3758309 Dihydrochloride Based on Quantitative Differentiation Evidence


In Vivo Oncology Xenograft Studies Requiring Oral Dosing with Defined PK/PD Relationships

PF-3758309 dihydrochloride is the preferred PAK4 inhibitor for mouse xenograft studies requiring oral administration with quantifiable exposure-response relationships. The compound's oral bioavailability, plasma EC50 of 0.4 nM for tumor growth inhibition, and demonstrated TGI across five xenograft models (including HCT116 and A549) provide a validated dosing paradigm of 7.5–30 mg/kg BID p.o. [1]. The aqueous solubility of the dihydrochloride salt (100 mM in water) enables formulation in water without organic co-solvents, reducing vehicle-related toxicity and simplifying IACUC protocol approval . No other PAK4 inhibitor offers a comparable combination of oral in vivo efficacy data, defined plasma EC50, and aqueous-only formulation capability.

PAK4 Target Engagement Studies Requiring Maximal Cellular Potency and Direct PD Biomarker Readouts

For experiments where maximal PAK4 inhibition is required at the lowest achievable concentration—such as chemical-genetic validation of PAK4 dependence or phosphoproteomic target-engagement studies—PF-3758309 dihydrochloride provides the most potent cellular tool available. The cellular pGEF-H1 phosphorylation IC50 of 1.3 nM and HCT116 anchorage-independent growth IC50 of 0.24 nM [1] enable target engagement at concentrations where off-target kinase inhibition (kinome panel: 13/146 kinases inhibited, 1–60 nM range [2]) is minimized. This is in contrast to KPT-9274, which requires 100–200 nM for cellular activity and engages the additional NAMPT target, complicating interpretation of PAK4-specific effects [3].

Sarcoma and PAK1/4 Co-Dependent Tumor Models Requiring Pan-PAK Inhibition

PF-3758309's balanced pan-PAK inhibition profile (PAK1 Ki = 13.7 nM, PAK4 Kd = 2.7 nM, PAK5 Ki = 18.1 nM, PAK6 Ki = 17.1 nM) with a 10–14-fold selectivity window over PAK2/3 [1] makes it the appropriate choice for tumor types where both group A and group B PAKs contribute to oncogenic signaling. The head-to-head comparison with KPT-9274 in rhabdomyosarcoma models demonstrated that PF-3758309 at 100 nM reduced cell motility, induced apoptosis, and suppressed PAK4/β-catenin/AKT signaling in RD and RH30 cells, providing direct experimental validation in a sarcoma context [3]. Group-II-selective inhibitors (GNE-2861) or group-I-selective inhibitors (FRAX486) would miss critical PAK isoform contributions in such models .

Translational PK/PD Modeling Bridging Preclinical Data to Human Pharmacokinetic Parameters

For computational pharmacology groups building translational PK/PD models, PF-3758309 offers the unique advantage of a complete human Phase 1 PK dataset (t₁/₂ = 12.4–17.8 h, Cmax at ~5 h, multi-exponential clearance) [4] that can be integrated with preclinical mouse PK and xenograft efficacy data [1]. The trial's early termination due to undesirable PK characteristics also provides instructive negative data for modeling the relationship between PK properties and clinical feasibility. No other PAK4 inhibitor has reached this stage of clinical characterization, making PF-3758309 the only compound in class suitable for translational pharmacology exercises requiring human PK anchoring [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-3758309 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.